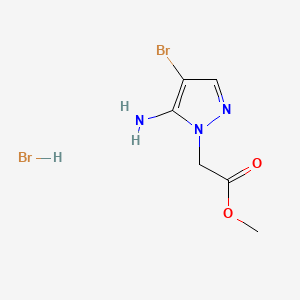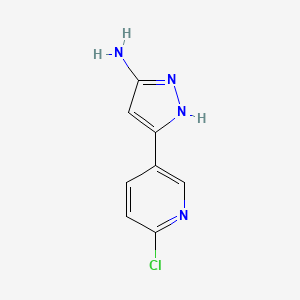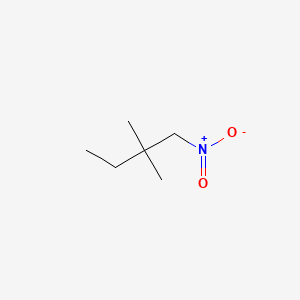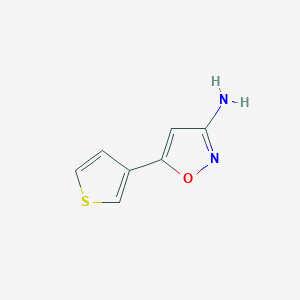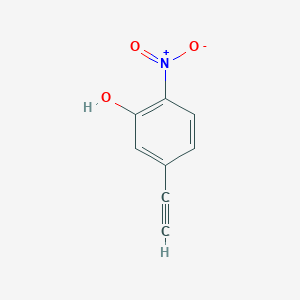
2-(3-Methoxy-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrolidine ring. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(3-Methoxy-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing its interaction with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
- 2-(3-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxyphenyl)pyrrolidine
- 2-(4-Methoxy-3-methylphenyl)pyrrolidine
- 2-(3-Methylphenyl)pyrrolidine
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(3-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-10(11-6-4-8-13-11)5-3-7-12(9)14-2/h3,5,7,11,13H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
DJNPONATQQZRLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


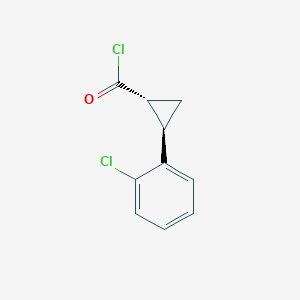
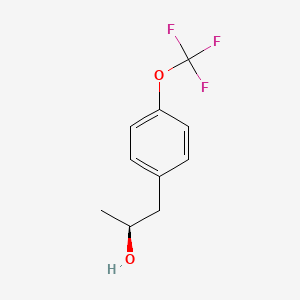
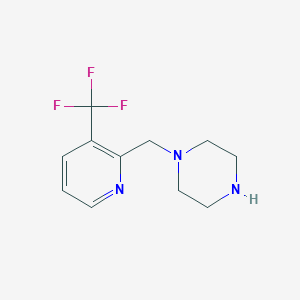
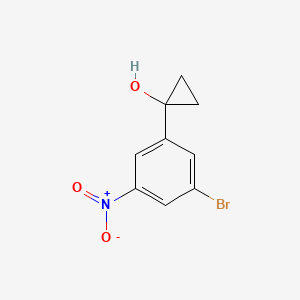
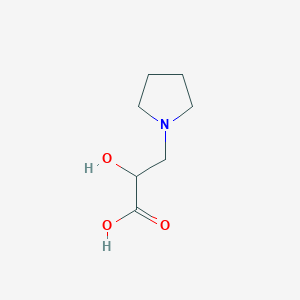
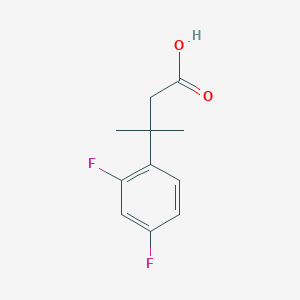
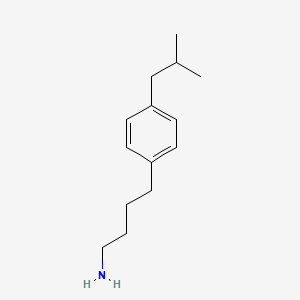
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
